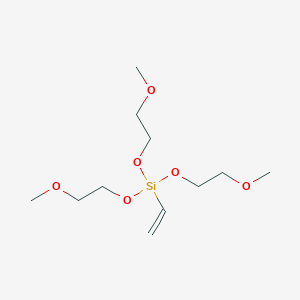
4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide
Overview
Description
4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide is a chemical compound developed by the American Cyanamid Company. This compound has been utilized in various industrial and scientific applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide involves the conversion of crude calcium cyanamide into cyanamide and its polymerization products. One of the methods includes the use of carbon dioxide to precipitate calcium carbonate from aqueous slurries of crude calcium cyanamide . This process is enhanced by adding a suitable water-soluble compound capable of carrying carbon dioxide, which increases the solubility of carbon dioxide in water and accelerates the reaction .
Industrial Production Methods
The industrial production of this compound typically involves large-scale electrochemical processes. These processes are based on the electrolysis of solutions containing the necessary reactants, such as potassium chloride, to produce the desired chemical compounds .
Chemical Reactions Analysis
Types of Reactions
4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include dicyandiamide, melamine, and other polymerization products .
Scientific Research Applications
4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on different biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of fertilizers, defoliants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular components to exert its effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide include:
Calcium cyanamide: A related compound used in similar industrial applications.
Dicyandiamide: A polymerization product of cyanamide with similar chemical properties.
Melamine: Another polymerization product with applications in various industries.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds.
Properties
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO5PS2/c1-10-18(11,12)9-6-4-8(5-7-9)15-16(17,13-2)14-3/h4-7,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLQCGBEZFGTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO5PS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153455 | |
| Record name | American cyanamid CL-38106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-17-8 | |
| Record name | American cyanamid CL-38106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | American cyanamid CL-38106 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















